molecular formula C9H12N4O2S B10843641 4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide

4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide

Cat. No.: B10843641
M. Wt: 240.28 g/mol
InChI Key: LMKCKKHGIIIBOX-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide is a heterocyclic compound that features both pyrazoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide typically involves the reaction of 5-methyl-2-pyrazoline with 3-pyridinesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The pyrazoline ring can be oxidized to form pyrazole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-2-pirazolino)-3-pyridinesulfonamide is unique due to its combined pyrazoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

4-(3-methyl-3,4-dihydropyrazol-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C9H12N4O2S/c1-7-2-5-12-13(7)8-3-4-11-6-9(8)16(10,14)15/h3-7H,2H2,1H3,(H2,10,14,15)

InChI Key

LMKCKKHGIIIBOX-UHFFFAOYSA-N

Canonical SMILES

CC1CC=NN1C2=C(C=NC=C2)S(=O)(=O)N

Origin of Product

United States

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